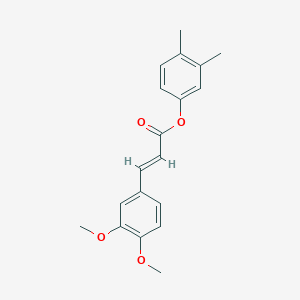

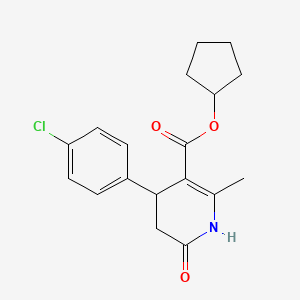

3,4-dimethylphenyl 3-(3,4-dimethoxyphenyl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related acrylate compounds typically involves reacting specific phenols with acryloyl chloride in the presence of triethylamine. For instance, 3,5-dimethylphenyl acrylate was synthesized by reacting 3,5-dimethylphenol with acryloyl chloride, highlighting a methodology that could be adapted for the synthesis of 3,4-dimethylphenyl 3-(3,4-dimethoxyphenyl)acrylate (Vijayanand et al., 2002).

Molecular Structure Analysis

The molecular structure of compounds similar to 3,4-dimethylphenyl 3-(3,4-dimethoxyphenyl)acrylate has been studied using techniques like X-ray diffraction. For example, the planarity of the cyclobutane ring in dimethyl 2,4-bis(3,4-dimethoxyphenyl)cyclobutane-1,3-dicarboxylate was analyzed, providing insights into the structural aspects that might be relevant for 3,4-dimethylphenyl 3-(3,4-dimethoxyphenyl)acrylate (Shabir et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving acrylate compounds can vary significantly. For example, Michael addition of 3,3-dimethoxypropanenitrile to 2-aryl acrylates offers a route to pyrido[2,3-d]pyrimidines, demonstrating the chemical reactivity and potential transformations of acrylate derivatives (Berzosa et al., 2010).

Physical Properties Analysis

The physical properties of acrylate polymers, such as glass transition temperatures and solubility in various solvents, have been extensively studied. These properties are crucial for understanding the behavior of polymers and copolymers derived from acrylate monomers in different environments (Vijayanand et al., 2002).

Scientific Research Applications

Synthesis and Polymerization

Synthesis and Characterization of Copolymers : Researchers have explored the copolymerization of methyl acrylate with various phenyl methacrylates to synthesize copolymers characterized by spectroscopic techniques. These copolymers exhibit specific thermal properties, offering insights into the application of "3,4-dimethylphenyl 3-(3,4-dimethoxyphenyl)acrylate" in developing materials with tailored thermal behaviors (Mary & Reddy, 1991).

Homopolymer and Copolymer Synthesis : The creation of homopolymers and copolymers involving derivatives of dimethylphenyl methacrylate showcases the compound's versatility in forming materials with specific molecular weights and thermal properties. This research underscores the potential of "3,4-dimethylphenyl 3-(3,4-dimethoxyphenyl)acrylate" in polymer chemistry (Vijayanand et al., 2002).

Material Properties and Applications

Biocompatible Thermoresponsive Polymers : The synthesis of acrylate monomers with cyclic ortho ester groups and their copolymerization with oligo(ethylene glycol) acrylate highlights the creation of biocompatible, thermoresponsive polymers. Such polymers can have broad applications in biomedical fields, including drug delivery systems and tissue engineering (Qiao et al., 2010).

Hydrocarbonylation and Dimerization : The hydrocarbonylation of methyl acrylate with CO and H2O, leading to the formation of high-yield products, illustrates the chemical's role in synthetic organic chemistry and its potential for creating complex molecules with high efficiency (Murata & Matsuda, 1982).

Advanced Synthetic Techniques and Applications

Organobismuthine-mediated Polymerization : The development of organobismuthine-mediated living radical polymerization techniques using "3,4-dimethylphenyl 3-(3,4-dimethoxyphenyl)acrylate" derivatives could lead to the synthesis of ultrahigh molecular weight polystyrenes and polyacrylates. This area opens new avenues for creating high-performance materials with controlled molecular architectures (Kayahara & Yamago, 2009).

Transesterification for Functional Polyacrylates : The transesterification of poly(pentafluorophenyl acrylate) showcases a method for synthesizing functional polyacrylates, demonstrating the compound's utility in generating materials with specific functionalities and potential applications in various industries, including coatings, adhesives, and specialty plastics (Das & Théato, 2015).

properties

IUPAC Name |

(3,4-dimethylphenyl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-13-5-8-16(11-14(13)2)23-19(20)10-7-15-6-9-17(21-3)18(12-15)22-4/h5-12H,1-4H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHEBNJDZLFKQLT-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(=O)C=CC2=CC(=C(C=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)OC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dimethylphenyl (2E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)

![(3S)-N,N-dimethyl-1-{[4-methyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]carbonyl}azepan-3-amine](/img/structure/B5553556.png)

![4-[5-[(5-methyl-2-furyl)methylene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5553562.png)

![1-[5-(3,5-dimethyl-1H-pyrazol-4-yl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B5553575.png)

![2-(4-chlorophenyl)-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B5553593.png)